molecular formula C5H3ClN4O B080948 2-Chlorohypoxanthine CAS No. 13368-14-4

2-Chlorohypoxanthine

Cat. No.: B080948
CAS No.: 13368-14-4
M. Wt: 170.56 g/mol
InChI Key: WIEATFFSFYPBQD-UHFFFAOYSA-N
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Description

2-Chlorohypoxanthine is a chlorinated derivative of hypoxanthine, a naturally occurring purine derivative. It is known for its potential applications in various fields, including medicinal chemistry and biochemistry. The compound has the molecular formula C5H3ClN4O and is characterized by the presence of a chlorine atom at the second position of the hypoxanthine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorohypoxanthine can be synthesized through the chlorination of hypoxanthineThe reaction yields this compound hydrochloride, which can be isolated and purified .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as laboratory preparation but on a larger scale. The use of concentrated hydrochloric acid and chlorine gas remains the standard method due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorohypoxanthine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions typically occur under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of higher oxidation state compounds.

    Reduction Products: Reduction typically yields lower oxidation state derivatives.

Scientific Research Applications

2-Chlorohypoxanthine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chlorohypoxanthine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Hypoxanthine: The parent compound, lacking the chlorine atom.

    2-Chloroadenine: Another chlorinated purine derivative with different biological activities.

    2-Chloroguanine: Similar in structure but with a different functional group at the sixth position.

Uniqueness: 2-Chlorohypoxanthine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEATFFSFYPBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158313
Record name 2-Chlorohypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13368-14-4
Record name 2-Chlorohypoxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013368144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13368-14-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chlorohypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

A: 2-Chlorohypoxanthine serves as a valuable building block in the synthesis of various nucleosides. It can be enzymatically coupled with sugar moieties like 2'-amino-2'-deoxyuridine [] and arabinosides [] through transglycosylation reactions. This approach allows for the efficient creation of modified nucleosides with potential therapeutic applications.

A: Yes, certain microorganisms exhibit the ability to convert this compound into its corresponding ribonucleoside, 2-chloroinosine, through a process called ribosidation []. Studies have shown that this conversion occurs with similar efficiency to the ribosidation of hypoxanthine to inosine []. This microbial capability opens up possibilities for the biotechnological production of modified nucleosides.

A: this compound is a crucial precursor in the synthesis of 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)guanine (araF-G) [, ], a key component of 2′-deoxy-2′-fluoroarabinonucleic acids (2′F-ANA) [, ]. These modified nucleic acids demonstrate promising antisense properties, making them attractive targets for therapeutic development [, ].

A: The presence of the chlorine atom at the 2-position of the purine ring appears to be crucial for the biological activity of certain this compound derivatives. For instance, 2-chloro-2′,3′-dideoxyadenosine exhibits potential antitumor and antiviral activity against HIV-1 []. This highlights the importance of the chlorine substituent in influencing the pharmacological profile of these compounds.

A: Yes, this compound can be employed in the synthesis of various other modified nucleosides. For example, it can be converted into a xyloside derivative, which can then be further modified to yield 9-β-D-xylofuranosyl-6-mercaptopurine []. This demonstrates the versatility of this compound as a starting material for synthesizing diverse nucleoside analogs.

A: Inorganic phosphate plays a crucial role in the microbial transaminoribosylation of this compound []. Studies have revealed that this reaction, catalyzed by enzymes from bacteria like Enterobacter aerogenes, does not proceed in the absence of inorganic phosphate []. The optimal concentration for this process is around 30 mM [], highlighting the importance of phosphate availability for efficient nucleoside synthesis in these microorganisms.

A: Research indicates that certain this compound derivatives, such as 2′-amino-2′-deoxyadenosine, possess cytotoxic properties []. This compound has shown significant growth inhibitory effects against HeLa cells in tissue culture [], suggesting its potential as an antiproliferative agent.

ANone: The molecular formula of this compound is C5H3ClN4O. Its molecular weight is 170.56 g/mol.

A: Yes, microwave-assisted hydrolysis using hydrochloric acid has proven to be a highly efficient method for hydrolyzing phosphonate diester derivatives of this compound, such as (phosphonomethoxy)ethyl this compound (PMEX) []. This method offers several advantages, including high yields, cost-effectiveness, and environmental friendliness [].

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